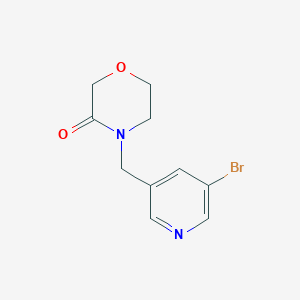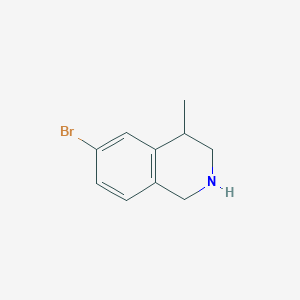![molecular formula C7H4ClN3O B6353735 2-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carbaldehyde CAS No. 1824084-20-9](/img/structure/B6353735.png)
2-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carbaldehyde
Vue d'ensemble
Description
2-Chloro-5H-pyrrolo[3,2-d]pyrimidine is a chemical compound with the molecular weight of 153.57 . It is a solid substance stored at room temperature . The IUPAC name for this compound is 2-chloro-5H-pyrrolo[3,2-d]pyrimidine .
Synthesis Analysis
The synthesis of pyrrolo[2,3-d]pyrimidines has been the subject of various studies . The synthesis of this type of pyrrolo[2,3-d]pyrimidine derivatives involves the use of microwave techniques . The chemical structure of the synthesized pyrrolo[2,3-d]pyrimidine derivatives was characterized using spectral and elemental analyses as well as single-crystal X-ray diffraction .Molecular Structure Analysis
The InChI code for 2-Chloro-5H-pyrrolo[3,2-d]pyrimidine is 1S/C6H4ClN3/c7-6-9-3-5-4(10-6)1-2-8-5/h1-3,8H . This code provides a specific description of the molecule’s structure, including the positions of the chlorine, nitrogen, and hydrogen atoms.Chemical Reactions Analysis
While specific chemical reactions involving 2-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carbaldehyde are not detailed in the search results, pyrrolo[2,3-d]pyrimidines are known to be involved in various chemical reactions . These methods are classified as Cu-catalyzed reactions, microwave-assisted reactions, pyrrole-based reactions, Fischer indole-type synthesis, and aldehyde-based reactions .Physical And Chemical Properties Analysis
2-Chloro-5H-pyrrolo[3,2-d]pyrimidine is a solid substance that is stored in a refrigerator . The compound has a molecular weight of 153.57 .Applications De Recherche Scientifique
Chemical Reactions and Derivatives
- 2-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carbaldehyde is used in the synthesis of various chemical derivatives. For instance, its reaction with glycine esters leads to the formation of N-(5-formylpyrimidin-4-yl)glycinate and cyclization products like pyrrolo[2,3-d]pyrimidine and pyrido[2,3-d]pyrimidine (Zinchenko et al., 2018).
- It is instrumental in the preparation of pyrrolo[3,2-d]pyrimidines with different substituents, which are significant in the field of heterocyclic chemistry (Britikova et al., 1977).
Unnatural DNA Base Studies
- The compound forms part of the unnatural nucleic acid bases and has been studied for its stability and reactivity in DNA. This includes investigations into its excited-state properties and potential photoprocesses upon UV excitation (Ghosh, Ghosh & Ghosh, 2021).
Synthesis of Condensed Azines
- It is involved in reactions leading to the synthesis of condensed azines like pyrido[2,3-d]pyrimidine, which are important in medicinal chemistry and materials science (Bakulina et al., 2014).
Purine Analogues Synthesis
- The compound aids in synthesizing tricyclic purine analogues, which have implications in pharmacology and biochemistry. These analogues are potential precursors for various biologically active compounds (Williams & Brown, 1995).
Intramolecular 1,3-Dipolar Cycloadditions
- Studies include its use in intramolecular 1,3-dipolar cycloadditions to yield novel heterocyclic compounds. Such processes are valuable in synthetic organic chemistry (Baruah et al., 1996).
Ring Transformations in Organic Synthesis
- It participates in acid-catalyzed ring closures and transformations, which are fundamental reactions in organic synthesis. This includes the formation of dihydrochromeno[3,2-b]azet-2(1H)-ones and related compounds (Bertha et al., 1998).
Improved Synthesis Processes
- Research includes its application in improved synthesis processes for creating 7-substituted pyrrolo[3,2-d]pyrimidines, which are crucial in developing enzyme inhibitors and other pharmacologically active substances (Elliott et al., 1997).
Mécanisme D'action
Target of Action
Pyrrolo[2,3-d]pyrimidine derivatives have been reported to act as multi-targeted kinase inhibitors . They have shown significant activity against EGFR, Her2, VEGFR2, and CDK2 enzymes .
Mode of Action
It’s known that kinase inhibitors like this compound typically work by binding to the active site of their target enzymes, thereby inhibiting their activity . This interaction can lead to changes in cellular processes controlled by these enzymes.
Biochemical Pathways
By inhibiting kinases, these compounds can disrupt the phosphorylation events that drive these pathways, leading to downstream effects such as altered cell proliferation and survival .
Result of Action
Similar compounds have been shown to induce cell cycle arrest and apoptosis in cancer cells . They can also upregulate proapoptotic proteins and downregulate anti-apoptotic proteins .
Analyse Biochimique
Biochemical Properties
2-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carbaldehyde plays a crucial role in biochemical reactions, particularly in the inhibition of specific enzymes. It has been shown to interact with checkpoint kinase 1 (CHK1), exhibiting inhibitory activity with an IC50 value of 687 nM . This interaction is significant as CHK1 is involved in the DNA damage response pathway, making this compound a potential candidate for cancer therapy. Additionally, this compound has demonstrated binding affinity to the active site of estrogen receptor alpha, with binding energies ranging from -7.12 kcal/mol to -1.21 kcal/mol .
Cellular Effects
This compound has been observed to exert various effects on different types of cells and cellular processes. In particular, it has shown significant antiproliferative effects on breast cancer cell lines, including estrogen receptor-positive (T47D) and triple-negative (MDA-MB-436) breast cancer cells . The compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been found to up-regulate the expression of pro-apoptotic genes such as P53, BAX, DR4, and DR5, while down-regulating anti-apoptotic genes like Bcl2 .
Molecular Mechanism
The mechanism of action of this compound involves its binding interactions with biomolecules and its ability to inhibit specific enzymes. The compound binds to the active site of CHK1, leading to the inhibition of its kinase activity . This inhibition disrupts the DNA damage response pathway, resulting in the accumulation of DNA damage and subsequent cell death. Additionally, the compound’s binding to estrogen receptor alpha suggests its potential role in modulating hormone receptor signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound has demonstrated stability under various conditions, with minimal degradation observed over extended periods . Long-term studies have shown that the compound maintains its inhibitory activity against CHK1 and its antiproliferative effects on cancer cells, indicating its potential for sustained therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that the compound exhibits dose-dependent antiproliferative effects, with higher doses resulting in increased cytotoxicity . At high doses, the compound has also been associated with toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that modulate its activity. The compound has been shown to affect metabolic flux and metabolite levels, particularly in cancer cells . It interacts with enzymes involved in the DNA damage response and hormone receptor signaling pathways, influencing the overall metabolic state of the cells .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in target cells, enhancing its therapeutic potential . The compound’s distribution is influenced by its binding affinity to biomolecules and its ability to penetrate cellular membranes .
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . This localization is essential for its interaction with target enzymes and receptors, ensuring its efficacy in modulating cellular processes .
Propriétés
IUPAC Name |
2-chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClN3O/c8-7-10-2-5-6(11-7)4(3-12)1-9-5/h1-3,9H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBOIGOYVUWRRFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NC(=NC=C2N1)Cl)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




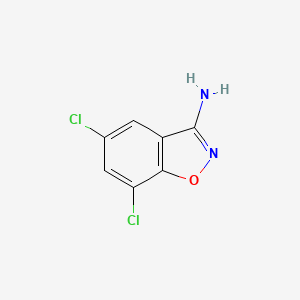

![2-Methylimidazo[1,2-a]pyridin-3-amine hydrochloride](/img/structure/B6353676.png)

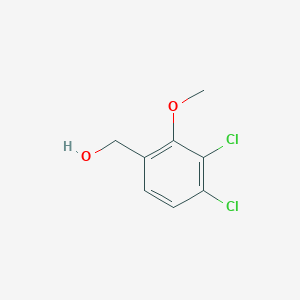
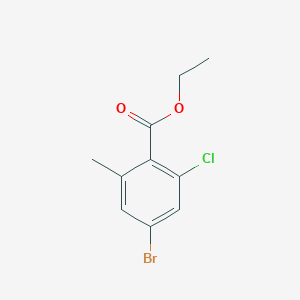

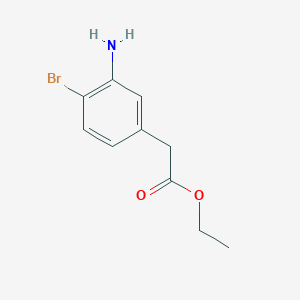
![5-Chloro-2-methyl-2H-pyrazolo[4,3-d]pyrimidine](/img/structure/B6353757.png)
![3,7-Dimethylbenzo[d]oxazol-2(3H)-one](/img/structure/B6353763.png)
